7-Bromo-2-chloro-6-fluoroquinoxaline
Overview
Description
7-Bromo-2-chloro-6-fluoroquinoxaline: is a heterocyclic compound with the molecular formula C8H3BrClFN2 and a molecular weight of 261.48 g/mol It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize 7-Bromo-2-chloro-6-fluoroquinoxaline involves the Suzuki-Miyaura coupling reaction.
Halogenation: Another method involves the halogenation of quinoxaline derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-chloro-6-fluoroquinoxaline can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Halogenating Agents: Such as bromine, chlorine, and fluorine sources for halogenation reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different quinoxaline derivatives .
Scientific Research Applications
Chemistry: 7-Bromo-2-chloro-6-fluoroquinoxaline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Quinoxaline derivatives have shown various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the materials science field, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-6-fluoroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-Chloro-6-fluoroquinoxaline
- 7-Bromo-2-chloroquinoxaline
- 6-Fluoroquinoxaline
Comparison: Compared to similar compounds, 7-Bromo-2-chloro-6-fluoroquinoxaline is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
7-bromo-2-chloro-6-fluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPIIMVVLKELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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